molecular formula C20H23ClN2O3 B12483894 Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12483894
M. Wt: 374.9 g/mol
InChI Key: CEFOSEXBKWTGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzyl group, a morpholine ring, and an ethyl ester group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through electrophilic aromatic substitution reactions, where a benzene ring is functionalized with appropriate substituents.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with an amine group on the benzoate core.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the benzoate core.

    Esterification: The final step involves the esterification of the benzoate core with ethanol to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-[(2-chlorobenzyl)amino]benzoate: Lacks the morpholine ring, which may affect its biological activity and chemical reactivity.

    Ethyl 5-[(2-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate: The bromine atom may alter the compound’s reactivity and biological properties compared to the chlorine atom.

    Ethyl 5-[(2-chlorobenzyl)amino]-2-(piperidin-4-yl)benzoate: The piperidine ring may confer different biological activities compared to the morpholine ring.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

ethyl 5-[(2-chlorophenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H23ClN2O3/c1-2-26-20(24)17-13-16(22-14-15-5-3-4-6-18(15)21)7-8-19(17)23-9-11-25-12-10-23/h3-8,13,22H,2,9-12,14H2,1H3

InChI Key

CEFOSEXBKWTGPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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